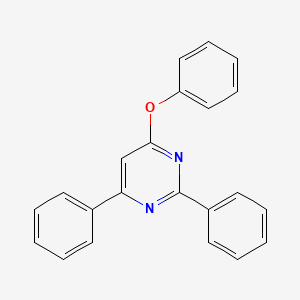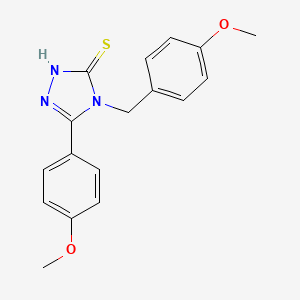![molecular formula C17H20N2O3S B5717997 N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)
N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MBSG, is a chemical compound that has gained significant attention in the field of scientific research. MBSG is a sulfonylurea compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of MBSG is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase, MBSG may alter the pH balance of cells and affect various cellular processes.
Biochemical and Physiological Effects:
MBSG has been shown to have various biochemical and physiological effects. In animal models of diabetes, MBSG has been shown to increase insulin secretion and improve glucose tolerance. MBSG has also been shown to inhibit the growth of cancer cells in vitro. Additionally, MBSG has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MBSG in lab experiments is its relatively straightforward synthesis method. MBSG is also a relatively stable compound that can be stored for extended periods of time. However, one limitation of using MBSG in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MBSG. One potential application of MBSG is as an antidiabetic agent. Further studies are needed to determine the efficacy and safety of MBSG in human subjects. Additionally, MBSG may have potential applications in the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of MBSG and its effects on various cellular processes.
Synthesis Methods
MBSG is synthesized by the reaction of 3-methylbenzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form MBSG. The synthesis of MBSG is a relatively straightforward process and can be carried out in a laboratory setting.
Scientific Research Applications
MBSG has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, MBSG has been investigated for its potential use as an antidiabetic agent. MBSG has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. In biochemistry, MBSG has been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase. MBSG has also been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-8-16(9-7-13)23(21,22)19(12-17(18)20)11-15-5-3-4-14(2)10-15/h3-10H,11-12H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFABQUPDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![2-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717949.png)

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)